1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide
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Overview
Description
1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a methoxyphenyl group and a prop-2-enoyl moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, 4-methoxybenzaldehyde, and acetic anhydride.
Condensation Reaction: The first step involves the condensation of 4-methoxybenzaldehyde with acetic anhydride to form 4-methoxychalcone.
Cyclization: The 4-methoxychalcone undergoes cyclization with piperidine to form the desired piperidine derivative.
Amidation: The final step involves the amidation of the piperidine derivative with a suitable amine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-2-carboxylic acid
- 1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine
Uniqueness
1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide stands out due to its specific substitution pattern and the presence of both a piperidine ring and a methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-14-5-2-12(3-6-14)4-7-15(19)18-10-8-13(9-11-18)16(17)20/h2-7,13H,8-11H2,1H3,(H2,17,20)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHJKZINKGURIX-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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